molecular formula C15H12BrNO2 B4778350 2-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzonitrile

2-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzonitrile

Cat. No.: B4778350
M. Wt: 318.16 g/mol
InChI Key: XZMVPVCRVCGMAX-UHFFFAOYSA-N
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Description

2-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzonitrile is an organic compound with the molecular formula C14H10BrNO2 It is characterized by the presence of a bromine atom, a hydroxymethyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly used.

Major Products Formed

    Oxidation: Formation of 2-{[2-bromo-4-(carboxy)phenoxy]methyl}benzonitrile.

    Reduction: Formation of 2-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and hydroxymethyl group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the biological context and the specific target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzonitrile
  • 2-{[2-fluoro-4-(hydroxymethyl)phenoxy]methyl}benzonitrile
  • 2-{[2-iodo-4-(hydroxymethyl)phenoxy]methyl}benzonitrile

Uniqueness

2-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine is larger and more polarizable compared to chlorine, fluorine, and iodine, which can affect the compound’s chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-[[2-bromo-4-(hydroxymethyl)phenoxy]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2/c16-14-7-11(9-18)5-6-15(14)19-10-13-4-2-1-3-12(13)8-17/h1-7,18H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMVPVCRVCGMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)CO)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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